(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide
Description
(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide is a chiral sulfone derivative with a tetrahydrothiophene backbone. Its molecular formula is C₄H₉ClNO₂S (neutral form) or C₄H₉Cl₂NO₂S in its hydrochloride salt form (CAS 114145-47-0, MW 206.09) . The compound features a saturated five-membered ring with stereospecific amino (-NH₂) and chloro (-Cl) substituents at the 3R and 4S positions, respectively. This stereochemistry is critical for its reactivity and applications in asymmetric synthesis and pharmaceutical intermediates. The sulfone group (1,1-dioxide) enhances polarity and stability, making it suitable for diverse synthetic transformations .
Properties
Molecular Formula |
C4H8ClNO2S |
|---|---|
Molecular Weight |
169.63 g/mol |
IUPAC Name |
(3R,4S)-4-chloro-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C4H8ClNO2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,6H2/t3-,4-/m1/s1 |
InChI Key |
COPRYPAOGCTLCJ-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CS1(=O)=O)Cl)N |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrothiophene derivative.
Chlorination: The precursor undergoes chlorination to introduce the chlorine atom at the desired position.
Amination: The chlorinated intermediate is then subjected to amination to introduce the amino group.
Oxidation: Finally, the compound is oxidized to form the 1,1-dioxide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Disrupting Membrane Integrity: Affecting the permeability and function of cellular membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrahydrothiophene 1,1-Dioxide Family
(±)-3-((4-Chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide
- Molecular Formula: C₁₄H₂₀ClNO₄S₂
- Key Features: Larger substituents: 4-chlorophenyl sulfonyl and isobutylamino groups. Enhanced steric hindrance and electron-withdrawing sulfonyl group compared to the simpler amino-chloro substitution in the target compound.
- Applications : Likely used in specialized organic syntheses where bulky substituents or sulfonyl-directed reactivity is required .
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
- Molecular Formula : C₄H₄Cl₄O₂S (CAS 3737-41-5, MW 257.95) .
- Key Features: Four chlorine atoms at the 3,4-positions, creating a highly halogenated structure. Increased molecular weight and density compared to the amino-chloro derivative.
- Applications: Potential use as a halogen-rich intermediate in agrochemicals or flame retardants, though toxicity concerns may limit its scope .
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride
- Molecular Formula : C₇H₁₆Cl₂N₂O₂S (CAS 178312-02-2, MW 263.19) .
- Key Features :
- Incorporates a strained azetidine (four-membered amine ring) and thiomorpholine backbone.
- The hydrochloride salt improves solubility, similar to the target compound’s salt form.
- Applications : Likely explored in medicinal chemistry due to azetidine’s bioactivity .
Functional Analogues in Sulfone Chemistry
3-{4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide
- Molecular Formula : C₁₈H₁₅ClN₂O₃S (CAS 332390-87-1) .
- Key Features :
- Benzisothiazole core with a piperazinyl substituent and 2-chlorophenyl carbonyl group.
- Aromaticity and extended conjugation differ from the saturated tetrahydrothiophene system.
- Applications: Potential use in CNS drug development due to piperazine’s neuropharmacological relevance .
Benzo[b]thiophene 1,1-dioxides
- General Structure : Aromatic fused-ring systems with substituents like 4-Cl, 3-F, or 4-MeO .
- Key Features: Conjugated π-system enables applications in materials science (e.g., organic electronics). Contrasts with the non-aromatic, flexible tetrahydrothiophene backbone of the target compound.
- Applications : Photovoltaic materials or fluorescent probes .
Comparative Data Table
Research Findings and Key Differentiators
- Stereochemical Influence: The (3R,4S) configuration of the target compound enables enantioselective reactions, unlike racemic or non-chiral analogues like (±)-3-((4-chlorophenyl)sulfonyl) derivatives .
- Solubility and Salt Forms : The hydrochloride salt form (CAS 114145-47-0) enhances aqueous solubility compared to neutral sulfones, a feature shared with 4-(azetidin-3-yl)thiomorpholine dihydrochloride .
- Toxicity Profile : The target compound’s hazard statements (H302, H315, H319, H335) suggest moderate toxicity, whereas heavily halogenated analogues like 3,3,4,4-tetrachloro derivatives may pose higher environmental risks .
Biological Activity
(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide, also known as rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride, is a sulfur-containing organic compound with potential biological applications. This compound has garnered interest due to its structural features and possible interactions with biological systems. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₄H₉Cl₂NO₂S
- Molecular Weight : 206.09 g/mol
- CAS Number : 114145-47-0
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against several bacterial strains and has shown varying degrees of inhibition.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in specific cancer cells, indicating potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Modulation of Signaling Pathways : It could interact with signaling pathways that regulate cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Study 2: Cytotoxicity in Cancer Cells
In a cell viability assay performed on human breast cancer cell lines (MCF-7), this compound showed a dose-dependent reduction in cell viability. At a concentration of 100 µM, the compound reduced cell viability by approximately 70%, suggesting strong cytotoxic potential.
Study 3: Neuroprotective Effects
A recent study published in a peer-reviewed journal explored the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced neuronal cell death compared to control groups.
Summary Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | University Study |
| Cytotoxicity | Reduced viability in MCF-7 cells | Cancer Research Journal |
| Neuroprotection | Decreased oxidative stress damage | Peer-reviewed Journal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
